5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
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Overview
Description
5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boronic acid or ester, and a base in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids/Esters: Commonly used in Suzuki–Miyaura coupling.
Bases: Such as sodium carbonate or potassium phosphate, used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential use in treating diseases such as age-related macular degeneration and Stargardt disease by acting as an antagonist of retinol-binding protein 4.
Biological Research: The compound’s interactions with various biological targets make it useful for studying cellular processes and pathways.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and other industries.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, thereby reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This action helps in mitigating the progression of diseases like age-related macular degeneration.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Another bromo-substituted compound with similar structural features.
2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol: Shares the bromo and methoxy substituents but differs in the core structure.
Uniqueness
5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is unique due to its specific combination of a pyrimidine ring with an octahydrocyclopenta[c]pyrrol moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C12H16BrN3O |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-(5-bromo-4-methoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H16BrN3O/c1-17-11-10(13)5-14-12(15-11)16-6-8-3-2-4-9(8)7-16/h5,8-9H,2-4,6-7H2,1H3 |
InChI Key |
HVVBJEWJMGAHFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CC3CCCC3C2 |
Origin of Product |
United States |
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